molecular formula C20H25N3O7S B2487793 N1-(2-(furan-2-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872880-91-6

N1-(2-(furan-2-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2487793
M. Wt: 451.49
InChI Key: YZKVRFQJZYTYAW-UHFFFAOYSA-N
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Description

The synthesis, molecular structure analysis, chemical reactions, and properties of compounds related to N1-(2-(furan-2-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide encompass a variety of chemical processes and structural determinations. These compounds are synthesized through multi-step chemical reactions involving furan derivatives, methoxyphenyl groups, and oxalamide functionalities.

Synthesis Analysis

The synthesis of related compounds often begins with furan derivatives or methoxyphenyl precursors. For instance, a novel series of compounds starting from 2-acetylfuran, undergoing Claisen Schmidt condensation, and further cyclization and Mannich’s reaction, has been reported, indicating complex synthetic routes for such compounds (J. Kumar et al., 2017).

Molecular Structure Analysis

Structural confirmation of these compounds involves advanced spectroscopic methods, such as IR, NMR, and Mass spectrometry. The detailed structure elucidation confirms the presence of furan, methoxyphenyl, and oxalamide groups within these molecules, indicative of their complex nature (Hery Suwito et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including Diels-Alder cycloaddition, which demonstrates their reactive nature and potential for further chemical manipulation. The presence of furan and methoxyphenyl groups plays a significant role in their chemical behavior and the types of reactions they can undergo (O. Arjona* et al., 1998).

Scientific Research Applications

Synthetic Chemistry Applications

  • The compound plays a role in synthetic chemistry, particularly in the context of the Diels-Alder cycloaddition reaction, a pivotal method for constructing cyclic structures. This process involves 2-, and 3-substituted furans, highlighting the compound's utility in creating complex molecular architectures with high yields and stereoselectivity (Arjona et al., 1998).
  • It's involved in the synthesis of cyclic hydroxamic acids and lactams, indicating its importance in generating molecules with potential biological activity (Hartenstein & Sicker, 1993).

Potential Pharmacological Properties

  • Furanyl derivatives, including those related to the compound , have shown a range of pharmacological activities. Notably, furanyl compounds derived from the red seaweed Gracilaria opuntia exhibited significant anti-inflammatory and antioxidative effects in various in vitro models. These compounds also demonstrated anti-diabetic properties, highlighting the potential therapeutic applications of furanyl derivatives (Makkar & Chakraborty, 2018).

Solar Energy Applications

  • In the realm of renewable energy, phenothiazine derivatives with furan as a conjugated linker, related to the structural motif of the compound , have been synthesized and utilized in dye-sensitized solar cells. These compounds, particularly those with furan linkers, showed enhanced solar energy-to-electricity conversion efficiencies, underscoring the potential of furanyl derivatives in improving the performance of photovoltaic devices (Kim et al., 2011).

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. These could include developing more efficient synthesis methods, studying its reactivity with other chemicals, or exploring new uses in fields like medicine or materials science.


properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O7S/c1-28-15-5-7-17(8-6-15)31(26,27)23-11-3-13-30-18(23)14-22-20(25)19(24)21-10-9-16-4-2-12-29-16/h2,4-8,12,18H,3,9-11,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKVRFQJZYTYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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